molecular formula C13H17N3OS B1274382 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669705-05-9

4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274382
CAS No.: 669705-05-9
M. Wt: 263.36 g/mol
InChI Key: WJFCVAJLHFUAKR-UHFFFAOYSA-N
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Description

4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with a complex structure that includes a triazole ring, an ethyl group, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-[1-(4-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-[1-(4-nitrophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-ethyl-3-[1-(4-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)10(3)17-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFCVAJLHFUAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397530
Record name 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669705-05-9
Record name 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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